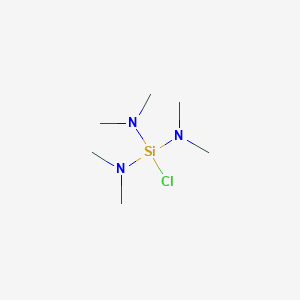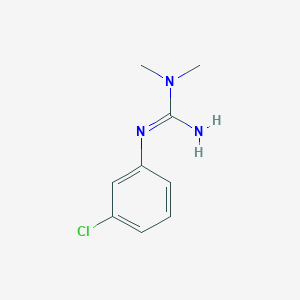
2,4-Dichloro-3-fluoroaniline
Overview
Description
2,4-Dichloro-3-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is a solid substance that can range in color from white to yellow . The compound has a molecular weight of 180.01 .
Synthesis Analysis
The synthesis of 2,4-Dichloro-3-fluoroaniline and similar anilines often involves the use of ortho- and para-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-fluoroaniline consists of a benzene ring with two chlorine atoms, one fluorine atom, and one amine group attached . The exact mass of the compound is 178.9704827 g/mol .Physical And Chemical Properties Analysis
2,4-Dichloro-3-fluoroaniline has a boiling point of 87°C and a melting point greater than 110°C . It is recommended to be stored at 2-8°C . The compound has a topological polar surface area of 26 Ų .Scientific Research Applications
Synthesis of Organic Compounds
2,4-Dichloro-3-fluoroaniline: is a valuable intermediate in the synthesis of complex organic molecules. Its unique structure, containing both electron-withdrawing chloro and fluoro groups, makes it a reactive component for building heterocyclic compounds, which are prevalent in many pharmaceuticals .
Agricultural Chemistry
This compound can be utilized in the development of new agrochemicals, such as pesticides and herbicides. The presence of halogen atoms in the molecule could potentially lead to derivatives with enhanced activity against a broad spectrum of agricultural pests .
Material Science
In material science, 2,4-Dichloro-3-fluoroaniline may be used to create novel polymers with specific properties, such as increased resistance to degradation or improved thermal stability. These polymers could find applications in various industries, from automotive to aerospace .
Dye Manufacturing
Halogenated anilines are often precursors to dyes and pigments2,4-Dichloro-3-fluoroaniline could be involved in the synthesis of dyes that have unique colorfastness properties or that are able to adhere to specific types of fabrics .
Pharmaceutical Research
The compound can serve as a building block in the synthesis of pharmaceuticals. Its halogenated structure is commonly found in molecules with biological activity, and it could lead to the development of new drugs with improved efficacy or reduced side effects .
Analytical Chemistry
2,4-Dichloro-3-fluoroaniline: can be used as a standard or reagent in analytical chemistry, particularly in chromatography and mass spectrometry, to help identify or quantify other substances due to its distinct chemical signature .
Chemical Synthesis Research
Researchers in chemical synthesis might explore the reactivity of 2,4-Dichloro-3-fluoroaniline with various reagents to develop new synthetic methodologies or to improve existing ones, which could be widely applicable in organic chemistry .
Environmental Studies
In environmental studies, derivatives of 2,4-Dichloro-3-fluoroaniline could be used to study degradation processes or to develop sensors for detecting pollutants in water and soil, contributing to environmental monitoring and remediation efforts .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2,4-dichloro-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWZLHNQCQDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650424 | |
| Record name | 2,4-Dichloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-fluoroaniline | |
CAS RN |
443-93-6 | |
| Record name | 2,4-Dichloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)

